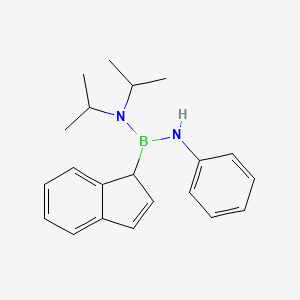
N-(1,3,5-Dithiazinan-5-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,5-Dithiazinan-5-yl)methanimine is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of a dithiazinane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-Dithiazinan-5-yl)methanimine typically involves the reaction of primary amines with formaldehyde and hydrogen sulfide. One common method is the cyclothiomethylation of primary amines using formaldehyde and hydrogen sulfide . This reaction is carried out under controlled conditions to ensure the formation of the dithiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as cobalt chloride (CoCl2) and samarium nitrate (Sm(NO3)3) can enhance the efficiency and selectivity of the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3,5-Dithiazinan-5-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
N-(1,3,5-Dithiazinan-5-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes .
Wirkmechanismus
The mechanism of action of N-(1,3,5-Dithiazinan-5-yl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The dithiazinane ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trithiane: A similar compound with three sulfur atoms in the ring.
N-Methyl-1,3,5-dithiazinane: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
N-(1,3,5-Dithiazinan-5-yl)methanimine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
904922-62-9 |
|---|---|
Molekularformel |
C4H8N2S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
N-(1,3,5-dithiazinan-5-yl)methanimine |
InChI |
InChI=1S/C4H8N2S2/c1-5-6-2-7-4-8-3-6/h1-4H2 |
InChI-Schlüssel |
PVMOLACMFBUYEI-UHFFFAOYSA-N |
Kanonische SMILES |
C=NN1CSCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


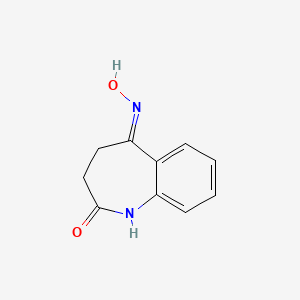
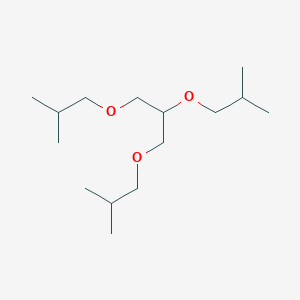
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
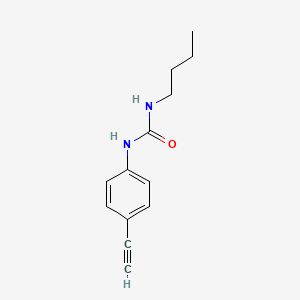
![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
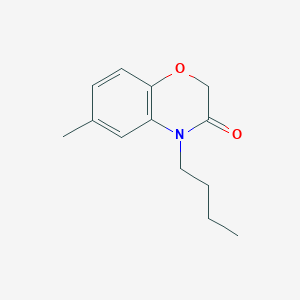
![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)
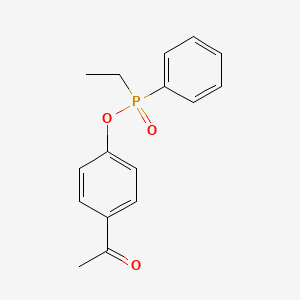
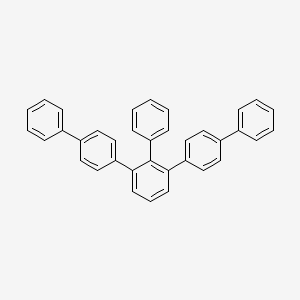
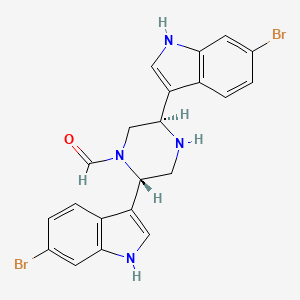
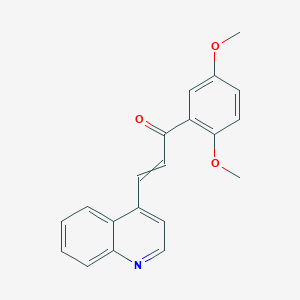
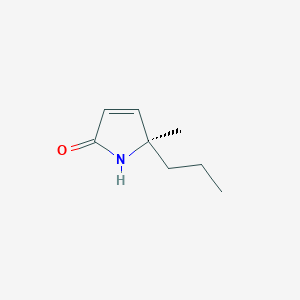
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)
